molecular formula C10H12BrN3O B1378710 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 1429309-29-4

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1378710
CAS No.: 1429309-29-4
M. Wt: 270.13 g/mol
InChI Key: LCFNCWZQSPCKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is a high-purity chemical intermediate designed for research applications in medicinal chemistry and drug discovery. This brominated pyrazolo[1,5-a]pyrimidine scaffold is of significant interest in pharmaceutical research due to its structural similarity to privileged heterocyclic systems used in developing kinase inhibitors, anticancer agents, and other therapeutic compounds. The bromine substituent at the 3-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations, enabling rapid diversification of the core structure for structure-activity relationship studies . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated substantial potential in biomedical research, with documented activities against various disease targets . Recent studies highlight analogs of this scaffold exhibiting potent cytotoxic properties against cancer cell lines, including embryonal rhabdomyosarcoma, through mechanisms involving mitochondrial potential disruption . Related compounds have shown promise as cyclin-dependent kinase inhibitors with potential applications in oncology research . The specific substitution pattern featuring ethyl, methoxy, and methyl groups at the 5, 6, and 7 positions provides strategic steric and electronic properties that may influence binding affinity, metabolic stability, and physicochemical characteristics of resulting compounds. This product is offered exclusively for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and proper ventilation. For comprehensive product handling, storage, and safety information, please refer to the material safety data sheet available upon request.

Properties

IUPAC Name

3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c1-4-7-6(2)13-9-8(11)5-12-14(9)10(7)15-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFNCWZQSPCKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=C(C=N2)Br)N=C1C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones and 5-Aminopyrazoles

One of the most straightforward and high-yielding methods involves the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of acids such as sulfuric acid and solvents like acetic acid. This approach facilitates the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization process.

Key Reaction:

  • Starting materials: 5-Aminopyrazoles and 1,3-diketones or keto esters
  • Catalyst: Sulfuric acid (H₂SO₄)
  • Solvent: Acetic acid (AcOH)
  • Conditions: Reflux or mild heating

Reaction Outcome:

  • Formation of pyrazolo[1,5-a]pyrimidine derivatives with high yields (up to 89%).

Data Table:

Step Reagents & Conditions Product Yield Notes
1 1,3-Diketone + 5-Aminopyrazole + H₂SO₄ in AcOH Pyrazolo[1,5-a]pyrimidine Up to 89% High-yielding, straightforward

Chlorination Followed by Nucleophilic Substitution

A common route involves chlorination of the heterocyclic core, followed by nucleophilic substitution to introduce various substituents, such as ethyl, methoxy, and methyl groups.

Key Steps:

  • Chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with phosphorus oxychloride (POCl₃)
  • Nucleophilic substitution with ethyl, methoxy, or methyl nucleophiles

Reaction Conditions:

  • Chlorination: POCl₃ at room temperature or reflux
  • Substitution: Reaction with nucleophiles like ethanol, methanol, or methylating agents

Outcome:

  • Efficient synthesis of substituted derivatives, including 3-bromo, 7-methoxy, and methyl groups.

Data Table:

Step Reagents & Conditions Product Yield Notes
1 POCl₃, reflux 5,7-Dichloro derivative 61% Selective chlorination
2 Nucleophile (e.g., ethanol) + K₂CO₃ Substituted pyrazolo[1,5-a]pyrimidine 94% High selectivity and yield

Suzuki Coupling for Aromatic Substituents

For introducing aromatic groups or specific substituents at certain positions, Suzuki coupling reactions are employed. This palladium-catalyzed cross-coupling allows for the attachment of boronic acids or esters to halogenated heterocycles.

Reaction:

  • Starting from halogenated pyrazolo[1,5-a]pyrimidines
  • Reagent: Boronic acids or esters
  • Catalyst: Palladium-based catalyst
  • Conditions: Mild heating, inert atmosphere

Outcome:

  • Formation of derivatives with diverse aromatic substitutions, including methyl and methoxy groups.

Data Table:

Step Reagents & Conditions Product Yield Notes
1 Boronic acid + Pd catalyst + base Aromatic-substituted pyrazolo[1,5-a]pyrimidine Variable Versatile for functionalization

Pericyclic and Cycloaddition Reactions

Alternative synthetic routes involve pericyclic reactions such as [4 + 2] cycloadditions, which can construct fused heterocycles efficiently. Ding et al. developed protocols using acyclic precursors and copper catalysis to generate fused ring systems, which can be further functionalized to yield the target compound.

Reaction Highlights:

  • Use of acyclic N-propargylic sulfonylhydrazones
  • Copper catalysis for cycloaddition
  • Intramolecular Diels–Alder reactions to form fused rings

Outcome:

  • Scalable, one-pot synthesis of fused heterocycles, which can be selectively brominated or methoxylated.

Data Table:

Step Reagents & Conditions Product Yield Notes
1 N-propargylic sulfonylhydrazone + CuCl Fused heterocycle Scalable Suitable for complex derivatives

Summary of Key Findings

Methodology Advantages Limitations Typical Yields Notes
Condensation of diketones and aminopyrazoles High yields, straightforward Limited to specific substituents Up to 89% Widely used in heterocycle synthesis
Chlorination and nucleophilic substitution Versatile, allows functional group variation Requires multiple steps 61-94% Suitable for introducing ethyl, methoxy, methyl groups
Suzuki coupling Precise aromatic substitution Requires palladium catalysts Variable Good for complex derivatives
Pericyclic reactions Construct fused rings efficiently More complex setup Variable Useful for advanced derivatives
Oxidative halogenation Selective halogenation May require optimization High Enables halogen-based functionalization

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines, dehalogenated derivatives, and biaryl compounds.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine can inhibit Eph receptor kinases, which are implicated in neurological injuries and disorders. Eph receptors play crucial roles in neuronal development and synaptic plasticity, making them potential targets for drug development aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Kinase Inhibition

The compound has demonstrated promising activity as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is critical in various cellular processes including signal transduction and cell growth. The inhibition of specific kinases can lead to therapeutic effects in cancer treatment and other diseases where these pathways are dysregulated .

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. The synthetic routes typically include the formation of the pyrazolo-pyrimidine core followed by bromination and ethylation processes. These methods have been documented in various studies focusing on the optimization of reaction conditions to improve efficiency and reduce by-products .

Study on Eph Kinase Inhibition

A notable study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines effectively inhibited Eph kinases, leading to reduced neuronal injury in animal models. The study highlighted the potential for these compounds to mitigate damage in conditions like stroke and traumatic brain injury .

Anticancer Activity

Another investigation assessed the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Results indicated that these compounds could induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Position 5 Substituents: The 5-methyl group in the target compound contrasts with bioactive analogs bearing amino (e.g., 5-NH₂) or chloro (5-Cl) groups. Studies show that 5-position substituents significantly influence kinase inhibition. For example, replacing 5-Cl with a trans-4-aminocyclohexanol group increased Pim-1 inhibition 100-fold .
  • Position 7 Substituents : The 7-methoxy group may enhance solubility compared to 7-Cl or 7-CF₃ derivatives (e.g., 7-CF₃ analogs in ), but its electron-donating nature could reduce electrophilicity at adjacent positions.
  • Position 3 Bromine : Bromine at position 3 is common in kinase inhibitors (e.g., Pim-1 inhibitors in ), though its role here is unclear without specific bioactivity data.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 7-methoxy group likely improves aqueous solubility compared to 7-Cl or 7-CF₃ analogs (e.g., 7-CF₃ derivatives in ).
  • For example, in PDE inhibitors, larger 5-alkyl groups (e.g., n-propyl) enhance potency .
  • hERG Inhibition : Neutral substituents (e.g., 7-OMe) may reduce hERG channel affinity compared to basic amines, as observed in pyrazolo[1,5-a]pyrimidine kinase inhibitors .

Biological Activity

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structure characterized by:

  • Bromine atom at the 3-position
  • Ethyl group at the 6-position
  • Methoxy group at the 7-position
  • Methyl group at the 5-position

These substituents contribute to its distinctive chemical properties and biological activities, making it a subject of ongoing research.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in signaling pathways related to cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Activity : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine possess significant anticancer properties. The compound's ability to modulate kinase activity is particularly relevant in targeting cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibition of cancer cell proliferation; induction of apoptosis
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionModulation of kinase activity; potential for treating kinase-dependent diseases

Case Studies

  • Anticancer Evaluation : A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound was shown to inhibit cell growth in various cancer cell lines through the modulation of key signaling pathways .
  • Enzymatic Inhibition : Another investigation focused on the compound's ability to inhibit kinases such as c-Abl and PDGFR, which are implicated in several malignancies. This inhibition was associated with decreased cell viability and increased apoptosis in treated cells .

Synthesis and Functionalization

The synthesis of this compound typically involves cyclization reactions using appropriate precursors and subsequent substitution reactions to introduce the desired functional groups. Various synthetic routes have been developed to enhance yield and purity, facilitating further research into its biological applications .

Q & A

Q. What synthetic routes are commonly employed for preparing 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine?

The compound is synthesized via cyclocondensation of appropriately substituted 5-aminopyrazole derivatives with 1,3-dicarbonyl equivalents or their synthetic precursors. For example, bromine and ethyl/methoxy substituents can be introduced using halogenation or alkylation steps during precursor synthesis. Cyclization is typically performed in polar solvents (e.g., ethanol, DMF) under reflux, followed by purification via column chromatography or recrystallization . Key intermediates include 5-aminopyrazoles with pre-installed substituents, and regiochemical control is achieved by optimizing reaction temperature and solvent polarity .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, methoxy (-OCH₃) protons appear as singlets near δ 3.8–4.0 ppm, while ethyl groups show characteristic triplet/multiplet patterns .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and bromine isotope patterns (e.g., M+2 peaks for bromine) .
  • X-ray Crystallography: Resolves ambiguities in substituent orientation, as seen in pyrazolo[1,5-a]pyrimidine derivatives with similar complexity .

Advanced Research Questions

Q. How can regiochemical challenges during synthesis be systematically addressed?

Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is influenced by:

  • Electron-Directing Substituents: Electron-withdrawing groups (e.g., Br) on the pyrazole ring direct cyclization to specific positions. For example, bromine at C3 stabilizes intermediates via resonance .
  • Solvent and Temperature: Polar aprotic solvents (e.g., DMF) favor cyclization at higher temperatures (80–100°C), while protic solvents (e.g., ethanol) may lead to alternative regioisomers .
  • Precursor Design: Pre-functionalized enaminones or β-keto esters can enforce desired cyclization pathways .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism: Pyrazolo[1,5-a]pyrimidines may exhibit tautomeric shifts. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify dominant tautomers .
  • Impurity Interference: Employ preparative HPLC or repeated recrystallization to isolate pure fractions before analysis .
  • Advanced Techniques: 2D NMR (COSY, HSQC) or X-ray crystallography can unambiguously assign signals .

Q. How do substituent modifications influence biological activity in pyrazolo[1,5-a]pyrimidines?

  • Bromine (C3): Enhances electrophilicity, potentially improving binding to enzymatic targets (e.g., kinase inhibitors) .
  • Ethyl/Methoxy Groups (C6/C7): Hydrophobic substituents at C6/C7 increase membrane permeability, while methoxy groups can participate in hydrogen bonding with active sites .
  • Structure-Activity Relationship (SAR): Systematic replacement of substituents (e.g., Br → Cl, ethyl → methyl) coupled with enzymatic assays (e.g., IC₅₀ measurements) identifies optimal pharmacophores .

Q. What methodologies optimize reaction conditions for gram-scale synthesis?

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd for cross-couplings) improve yields in bromine-substituted derivatives .
  • Solvent Recycling: Recover high-boiling solvents (e.g., DMF) via distillation to reduce costs .
  • Flow Chemistry: Continuous-flow reactors enhance reproducibility for temperature-sensitive steps like cyclization .

Q. How do substituents affect molecular conformation in crystallographic studies?

X-ray data for related compounds show:

  • Planarity: The pyrazole-pyrimidine core is nearly planar (dihedral angles <2°), but bulky substituents (e.g., ethyl) induce slight distortions .
  • Packing Interactions: Methoxy groups participate in C–H···O hydrogen bonds, stabilizing crystal lattices .
  • Halogen Bonds: Bromine atoms form non-covalent interactions (3.3–3.5 Å) with adjacent aromatic rings, influencing solid-state properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.